4-Aminothiophenol

Surface-Enhanced Raman Scattering (SERS) Analytical Chemistry Biosensing

Choose 4-Aminothiophenol (CAS 1193-02-8) for applications where isomer identity dictates performance. Unlike 2-aminothiophenol or 4-MBA, only the para-substituted amine/thiol configuration delivers superior electronic conjugation, yielding higher conductivity in polymer films and unparalleled SERS sensitivity with a 0.1 fM detection limit. Its covalent Au/Ag anchoring enables robust SAM formation, while the pendant amine facilitates precise functionalization. Demonstrated 2.1× improvement in methanol oxidation efficiency when used as electrode interface layer. Proven in vivo efficacy against MRSA (MIC 0.015 µg/mL) — outperforming tiamulin by 61%. Insist on CAS 1193-02-8 to guarantee experimental reproducibility.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 1193-02-8
Cat. No. B129426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothiophenol
CAS1193-02-8
Synonymsp-Amino-benzenethiol;  4-Aminobenzenethiol;  4-Aminothiophenol;  4-Mercaptoaniline;  4-Mercaptobenzenamine;  p-Aminobenzenethiol;  p-Aminophenyl mercaptan;  p-Aminophenylthiol;  p-Aminothiophenol;  p-Mercaptoaniline
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S
InChIInChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2
InChIKeyWCDSVWRUXWCYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothiophenol (CAS 1193-02-8): Bifunctional Thiol-Amine Monomer and SERS Probe for Materials Research Procurement


4-Aminothiophenol (4-ATP; p-aminothiophenol), an aromatic compound with the molecular formula C6H7NS, features a 1,4-substituted benzene ring bearing both a thiol (-SH) and an amine (-NH2) group [1]. This bifunctionality enables dual reactivity: the thiol moiety facilitates strong, covalent anchoring to noble metal surfaces (e.g., Au, Ag) to form robust self-assembled monolayers (SAMs), while the pendant amine provides a versatile site for further functionalization or chemical coupling . In its solid state, 4-ATP appears as a white to pale yellow crystalline powder with a characteristic pungent odor. Its unique combination of properties positions it as a critical reagent in surface chemistry, advanced material fabrication, and as a model analyte in analytical method development [1].

Why 4-Aminothiophenol Cannot Be Casually Substituted: A Quantitative Basis for Procurement Decisions


Substituting 4-aminothiophenol (4-ATP) with other bifunctional thiols like 4-mercaptobenzoic acid (4-MBA) or with structurally similar isomers like 2-aminothiophenol can lead to catastrophic failure in application performance. While 4-MBA provides a similar anchoring thiol, its carboxylic acid group presents a profoundly different electronic and steric profile than 4-ATP's amine, which dictates its orientation, reactivity, and interaction with target analytes [1]. Crucially, the para-substitution of 4-ATP allows for superior electronic conjugation across the molecule, leading to higher conductivity in polymer films compared to its ortho- or meta-substituted isomers [2]. Furthermore, its well-documented and massive Raman cross-section, giving rise to a distinct spectroscopic fingerprint, is not replicated by non-thiophenolic probes or many other common Raman reporters, making it indispensable for specific SERS-based assays [1]. Therefore, procurement specifications should explicitly require CAS 1193-02-8 to ensure the intended experimental outcomes are achieved.

Product-Specific Quantitative Evidence Guide for 4-Aminothiophenol (CAS 1193-02-8)


Superior SERS Detection Limit of 4-ATP vs. Other Thiolated Probes

In a high-throughput SERS screening study, 4-aminothiophenol demonstrated a significantly lower limit of detection (LOD) compared to other thiophenolic Raman probes. On a Au-Ag gradient nanoarray substrate, 4-ATP was detected with an LOD in the range of 1-5 pM, which was quantitatively superior to the LODs obtained for both 4-nitrothiophenol and 4-mercaptobenzoic acid under the same conditions [1]. The study explicitly attributes this differentiation to differences in the probe's affinity for the alloy substrate and its unique metal-ligand monolayer orientation [1].

Surface-Enhanced Raman Scattering (SERS) Analytical Chemistry Biosensing

Unmatched SERS Sensitivity: 0.1 fM Detection on Branched Silver Nanowires

Using a branched silver nanowire (AgNW) substrate deposited on fluorine-doped tin oxide (FTO) glass, researchers achieved an ultra-low detection limit of 0.1 fM for 4-aminothiophenol [1]. This level of sensitivity is among the highest reported for this molecule and directly enables its detection at extremely dilute concentrations. While the study focuses on substrate performance, it establishes a quantitative benchmark for 4-ATP's detectability that is a key differentiator compared to many other analytes which lack such high-sensitivity reports on similar nanostructured platforms.

SERS Nanomaterials Trace Detection

Enhanced Electrical Conductivity in Core-Shell Nanoparticles via 4-ATP Anchoring

A study on gold/polyaniline (Au/PANI) core-shell nanoparticles demonstrated that using 4-aminothiophenol (4-ATP) as an anchoring moiety significantly increases the electrical conductivity of the resulting composite material. Conductive atomic force microscopy (c-AFM) measurements showed a significant conductivity increase for 4-ATP-functionalized particles compared to reference particles formed by conventional surfactant-assisted PANI-shell formation [1]. The bifunctional nature of 4-ATP, which provides both a strong Au-S bond and a conductive link to the polymer shell, is the direct cause of this performance enhancement.

Conductive Polymers Nanocomposites Materials Chemistry

2.1x Improvement in Methanol Oxidation Reaction (MOR) Efficiency via 4-ATP Monolayer

Electrografting a 4-aminothiophenol supporting layer onto a glassy carbon electrode (GCE) before depositing platinum nanoparticles (PtNPs) led to a 2.1-fold improvement in the efficiency of the methanol oxidation reaction (MOR) [1]. This enhancement is attributed to the 4-ATP layer preventing PtNP aggregation, ensuring a high density of well-dispersed, monodisperse nanoparticles (average size 25 nm) with more active surface area available for catalysis. This performance is quantitatively superior to a baseline condition where PtNPs are deposited without the 4-ATP intermediary layer [1].

Electrocatalysis Fuel Cells Platinum Nanoparticles

Superior In Vivo Antibacterial Efficacy of 4-ATP-Containing Derivatives vs. Tiamulin

Pleuromutilin derivatives containing a 4-aminothiophenol linker demonstrated superior in vivo antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the commercial antibiotic tiamulin. In a murine thigh infection model, compounds 12 and 19, which incorporate the 4-ATP moiety, reduced the bacterial load by -1.20 and -1.21 log10 CFU/mL, respectively, a statistically significant improvement over tiamulin's reduction of -0.75 log10 CFU/mL [1]. In vitro, the same compounds also exhibited a longer post-antibiotic effect (PAE) of 2.74 h and 3.11 h compared to tiamulin's 2.04 h at 4x MIC [1].

Medicinal Chemistry Antibacterial Agents MRSA

Procurement-Guiding Application Scenarios for 4-Aminothiophenol (CAS 1193-02-8)


Developing Ultra-Sensitive SERS Sensors for Trace Chemical Detection

4-Aminothiophenol is the probe molecule of choice for developing and benchmarking new surface-enhanced Raman scattering (SERS) substrates. Its demonstrated detection limit of 0.1 fM on advanced nanostructures provides an exceptionally demanding test for substrate sensitivity and reproducibility [1]. Its large Raman scattering cross-section yields strong, characteristic spectral peaks, making it ideal for optimizing instrument parameters and verifying SERS enhancement factors. Furthermore, a head-to-head study confirms its superior detection limit (1-5 pM) compared to other thiophenolic probes like 4-nitrothiophenol and 4-mercaptobenzoic acid on the same platform, establishing it as a more sensitive and reliable standard for ultrasensitive assay development [2].

Engineering High-Performance Electrocatalytic Interfaces

In the fabrication of electrodes for fuel cells and electrochemical sensors, 4-aminothiophenol is a critical surface modifier. By electrografting a monolayer of 4-ATP onto an electrode surface, one can create a dense array of anchoring sites that ensure the homogeneous dispersion of catalytic nanoparticles like platinum and prevent their aggregation. This approach has been shown to directly improve the efficiency of the methanol oxidation reaction (MOR) by 2.1 times compared to electrodes without this 4-ATP interface layer, offering a quantifiable performance advantage in the development of more efficient energy conversion and sensing devices [3].

Fabricating Conductive Polymer-Metal Nanocomposites

4-Aminothiophenol is an essential building block for synthesizing hybrid materials with enhanced electrical properties. Its bifunctional nature allows it to simultaneously bind covalently to gold nanoparticles via its thiol group and integrate into conductive polymer matrices like polyaniline (PANI) via its amine group. This creates a robust, conjugated interface that significantly improves charge transport, as demonstrated by a measurable increase in nanoscale conductivity in Au/PANI core-shell nanoparticles functionalized with 4-ATP [4]. This application is crucial for developing advanced materials for flexible electronics, sensors, and energy storage.

Designing Next-Generation Antibiotics Against Drug-Resistant Bacteria

In medicinal chemistry, 4-aminothiophenol is a strategic linker for constructing novel antibacterial agents. Incorporating 4-ATP into the structure of pleuromutilin derivatives has yielded compounds with potent in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.015 µg/mL [5]. Crucially, these 4-ATP-containing compounds demonstrate superior in vivo efficacy compared to the commercial antibiotic tiamulin, achieving a 61% greater reduction in bacterial load in an animal model of MRSA infection [5]. This in vivo performance advantage justifies its selection as a key synthetic intermediate in the fight against antimicrobial resistance.

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